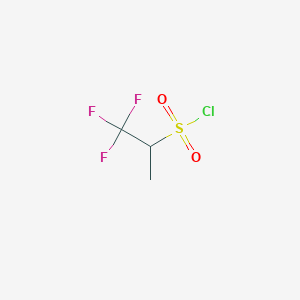
1,1,1-Trifluoropropane-2-sulfonyl chloride
説明
“1,1,1-Trifluoropropane-2-sulfonyl chloride” is an organic compound with the chemical formula C3H4ClF3O2S and a molecular weight of 196.58 g/mol . It appears as a liquid and is typically stored at temperatures below -10 °C .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoropropane-2-sulfonyl chloride” includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The InChI key for this compound is NUUBIXUITNNERY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Sulfonyl chlorides, including “1,1,1-Trifluoropropane-2-sulfonyl chloride”, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
科学的研究の応用
Synthesis of Fluorinated Compounds
1,1,1-Trifluoropropane-2-sulfonyl chloride: is a valuable reagent in the synthesis of fluorinated organic compounds. Its trifluoromethyl group is pivotal in pharmaceuticals and agrochemicals for enhancing metabolic stability and bioavailability. Researchers utilize this compound for introducing trifluoromethyl groups into complex molecules, aiding in the development of new drugs with improved pharmacokinetic properties .
Material Science
In material science, this sulfonyl chloride derivative is used to modify surfaces and create fluorinated polymers. These materials exhibit exceptional resistance to solvents, oils, and atmospheric gases, making them suitable for high-performance coatings and specialty sealants .
Catalyst and Ligand Synthesis
The compound serves as a precursor for synthesizing catalysts and ligands that contain fluorinated segments. These specialized molecules are crucial in catalysis, particularly in reactions where the introduction of fluorine atoms can significantly alter the reaction pathway and improve yields .
Analytical Chemistry
In analytical chemistry, 1,1,1-Trifluoropropane-2-sulfonyl chloride is used to derivatize compounds for detection and quantification by techniques such as gas chromatography-mass spectrometry (GC-MS). The high electronegativity of the fluorine atoms improves the electron capture detector (ECD) response, enhancing the sensitivity of the analysis .
Peptide and Protein Research
This compound is employed in peptide and protein research for selective modification of amino acids. The sulfonyl chloride group reacts with nucleophilic sites on amino acids, allowing for site-specific labeling or crosslinking, which is essential for studying protein structure and function .
Environmental Science
In environmental science, researchers use 1,1,1-Trifluoropropane-2-sulfonyl chloride to synthesize compounds that can act as tracers or probes for detecting and monitoring pollutants. Its unique chemical signature allows for the tracking of environmental transformations and fate of various chemicals .
作用機序
Target of Action
1,1,1-Trifluoropropane-2-sulfonyl chloride is a type of sulfonyl fluoride, which are known to be reactive probes in chemical biology and molecular pharmacology .
Mode of Action
As a sulfonyl fluoride, 1,1,1-Trifluoropropane-2-sulfonyl chloride possesses the right balance of biocompatibility (including aqueous stability) and protein reactivity . This allows it to interact with its targets effectively, leading to modification of the target residues .
Result of Action
The result of the action of 1,1,1-Trifluoropropane-2-sulfonyl chloride is the modification of specific amino acid residues in target proteins . This can potentially alter the function of these proteins, leading to various molecular and cellular effects.
Action Environment
The action of 1,1,1-Trifluoropropane-2-sulfonyl chloride is influenced by environmental factors such as pH and the presence of other molecules that can react with sulfonyl fluorides. It is also important to note that sulfonyl fluorides, including 1,1,1-Trifluoropropane-2-sulfonyl chloride, should be kept under inert gas to maintain their stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
1,1,1-trifluoropropane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c1-2(3(5,6)7)10(4,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUBIXUITNNERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropropane-2-sulfonyl chloride | |
CAS RN |
1443979-90-5 | |
| Record name | 1,1,1-trifluoropropane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanol](/img/structure/B1377642.png)
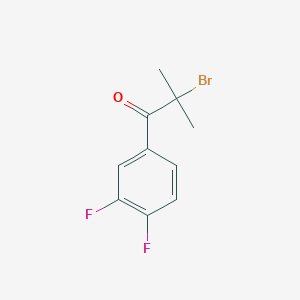
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
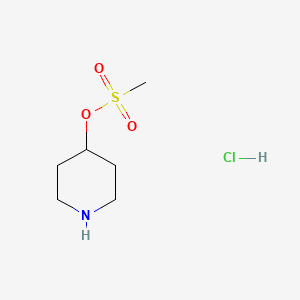
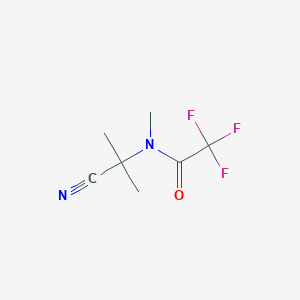
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
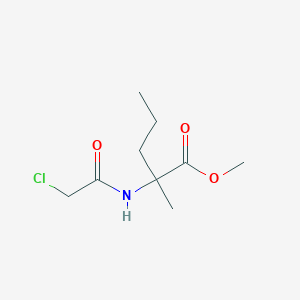
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
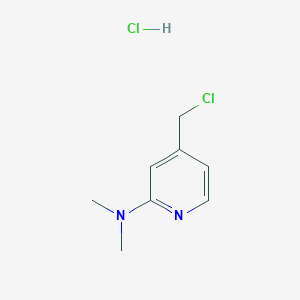
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)
![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)